![molecular formula C13H19ClO3S B13260961 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B13260961.png)
3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride is a chemical compound with the molecular formula C13H19ClO3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a phenoxypropane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride typically involves the reaction of 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-ol
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines (e.g., triethylamine) for substitution reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Scientific Research Applications
3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Methoxyethyl)phenoxy]propane-1-sulfonyl chloride
- 3-[4-(2-Hydroxyethyl)phenoxy]propane-1-sulfonyl chloride
- 3-[4-(2-Chloroethyl)phenoxy]propane-1-sulfonyl chloride
Uniqueness
3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and the properties of the derivatives formed. This structural feature can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H19ClO3S |
|---|---|
Molecular Weight |
290.81 g/mol |
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c1-10(2)13-6-5-12(9-11(13)3)17-7-4-8-18(14,15)16/h5-6,9-10H,4,7-8H2,1-3H3 |
InChI Key |
JNECKOFHJRKKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCS(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylphenyl)sulfanyl]azetidine](/img/structure/B13260878.png)
![3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine](/img/structure/B13260881.png)

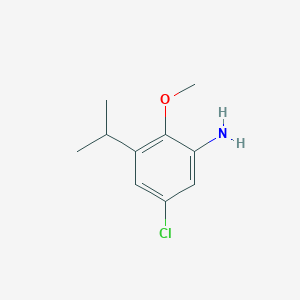
amine](/img/structure/B13260906.png)
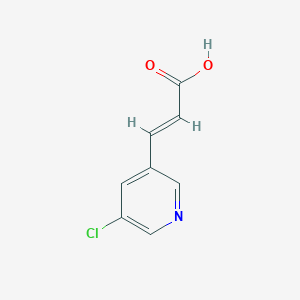
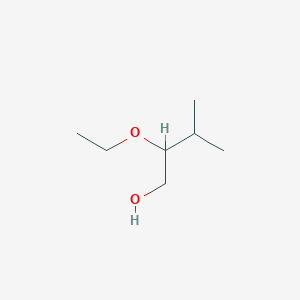
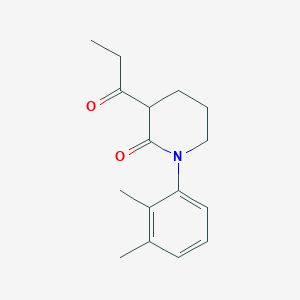
![3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13260929.png)

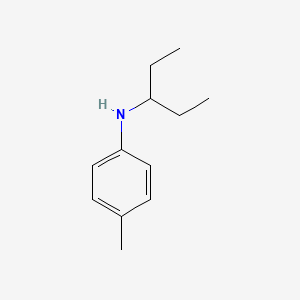
![3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+](/img/structure/B13260948.png)
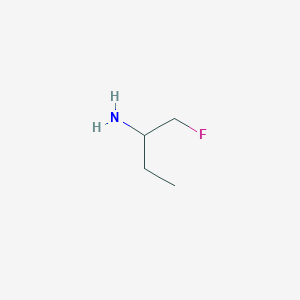
![2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13260977.png)
